molecular formula C8H19NO2 B13630139 2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol

2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol

Cat. No.: B13630139
M. Wt: 161.24 g/mol
InChI Key: SERRIBZLFLULTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes both an amino group and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol typically involves the reaction of 3-(aminomethyl)pentan-3-ol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the amino alcohol .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ether linkage provides a flexible backbone that can interact with different enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol is unique due to its combination of an amino group and an ether linkage, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-[3-(aminomethyl)pentan-3-yloxy]ethanol

InChI

InChI=1S/C8H19NO2/c1-3-8(4-2,7-9)11-6-5-10/h10H,3-7,9H2,1-2H3

InChI Key

SERRIBZLFLULTN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.